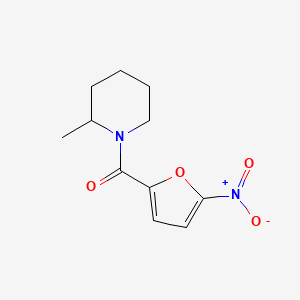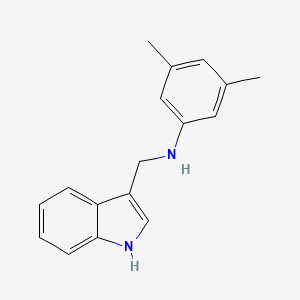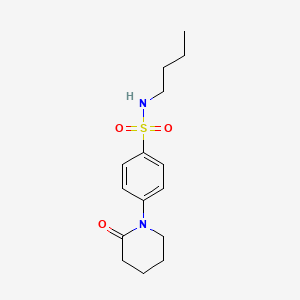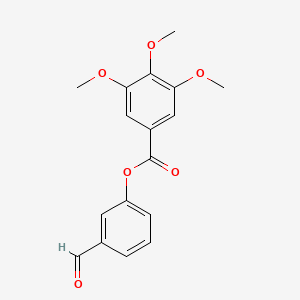![molecular formula C20H22N2O B5221104 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole](/img/structure/B5221104.png)
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole core substituted with a 2,3-dihydro-1H-inden-5-yloxy group and two methyl groups at positions 5 and 6. The unique structure of this compound makes it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole involves several steps. One common synthetic route starts with the preparation of the 2,3-dihydro-1H-inden-5-yloxy intermediate. This intermediate is then reacted with an appropriate benzimidazole derivative under specific reaction conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Analyse Chemischer Reaktionen
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzimidazole or indene moieties are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies.
Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: In industrial applications, the compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context and the target molecules. Detailed studies are required to elucidate the exact molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole can be compared with other similar compounds, such as:
2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]piperidine hydrochloride: This compound shares the indene moiety but differs in the core structure, which is a piperidine instead of a benzimidazole.
Ethanone, 1-(2,3-dihydro-1H-inden-5-yl): This compound also contains the indene moiety but has a different functional group (ethanone) attached to it.
The uniqueness of this compound lies in its specific substitution pattern and the combination of the benzimidazole and indene moieties, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]-5,6-dimethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-10-19-20(11-15(14)2)22(13-21-19)8-9-23-18-7-6-16-4-3-5-17(16)12-18/h6-7,10-13H,3-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEXKMGPPJIZTQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CCOC3=CC4=C(CCC4)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5221024.png)
![15-bromo-16-[3-(butylamino)-2-hydroxypropoxy]-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),13,15-pentaen-10-one](/img/structure/B5221025.png)


![N-[(Z)-2-(4-methoxyphenyl)-1-({[2-(4-morpholinyl)ethyl]amino}carbonyl)ethenyl]-4-nitrobenzamide](/img/structure/B5221044.png)
![N-{[2-(3,4-difluorophenoxy)-3-pyridinyl]methyl}-3-(1-methyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5221052.png)
![2-[4-(3-phenylbutyl)-1-piperazinyl]ethanol](/img/structure/B5221056.png)
![4-tert-butyl-N-{[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B5221062.png)
![1-Methoxy-2-[5-(2-methoxyphenoxy)pentoxy]benzene](/img/structure/B5221066.png)


![1-[2-[2-(2,3,5-Trimethylphenoxy)ethoxy]ethyl]pyrrolidine](/img/structure/B5221120.png)

![N-[4-(3-bromo-4-methoxyphenyl)-3-isobutyl-1,3-thiazol-2(3H)-ylidene]-2-methoxyaniline hydrobromide](/img/structure/B5221125.png)
